Citric acid-1,5-13C2
Overview
Description
Citric acid-1,5-13C2 is a labelled form of citric acid . Citric acid is found in many fruits and vegetables, especially in citrus fruits . It participates in biological processes in humans such as the citric acid cycle . The molecular formula of Citric acid-1,5-13C2 is C4 [13C]2H8O7 and its molecular weight is 194.11 .
Synthesis Analysis
Citric acid-1,5-13C2 can be synthesized from different precursors using various methods . One method involves the classical pyrolysis of citric acid . Another method uses microwave irradiation of glucose, and a third method involves the hydrothermal treatment of glucosamine hydrochloride . Each method affects the nature and properties of the resulting Citric acid-1,5-13C2 .Molecular Structure Analysis
The molecular structure of Citric acid-1,5-13C2 is represented by the SMILES stringOC(=O)C(O)(C13C=O)C13C=O
. The InChI key is KRKNYBCHXYNGOX-CQDYUVAPSA-N
. Chemical Reactions Analysis
Citric acid-1,5-13C2, like citric acid, participates in various chemical reactions. For example, it plays a crucial role in the citric acid cycle, a series of chemical reactions used by all aerobic organisms to release stored energy .Physical And Chemical Properties Analysis
Citric acid-1,5-13C2 is a solid with a melting point of 153-159°C (lit.) .Scientific Research Applications
Synthesis and Spectroscopic Study
- Labeled citric acids, including (1′-13C)-, (3-13C)-, and (2,4-13C2) citric acid, are synthesized from simple compounds and characterized using NMR and mass spectroscopy. This allows for the preparation of mono- or multiply-labeled citric acids for various research applications (Winkel, Buitenhuis, & Lugtenburg, 2010).
Metal Coordination in Biological Systems
- Citric acid is crucial as a metal chelator in biological systems, helping in solubilizing metals and increasing their bioavailability for plants and microbes. It's also thought to be a constituent of iron pools in plants and vertebrates. Understanding metal coordination by citric acid, especially its α-hydroxycarboxylate function, is essential (Silva, Kong, & Hider, 2009).
Nanoparticle Surface Functionalization
- Citric acid derivatives are used for the stable, multidentate carboxylate binding to metal oxide nanoparticles, enabling modular functionalization of metal oxide surfaces through "click" chemistry. This has broad applications in nanoparticle modification and processing (Bishop et al., 2012).
Citric Acid Production Using Microorganisms
- Citric acid, used widely in food and pharmaceutical industries, can be efficiently produced using fungi like Aspergillus niger with substrates like sugarcane molasses. Such studies focus on optimizing production conditions and understanding the biochemistry of citric acid accumulation (Al-Mokhtar & Bakhiet, 2015).
Citric Acid in Drug Formulation
- Citric acid, a tricarboxylic acid, is widely used in drug formulation due to its biocompatibility, versatility, and environmentally friendly chemistry. Its functionality is leveraged in forming biodegradable polymers and co-formers in drug preparations (Lambros, Tran, Fei, & Nicolaou, 2022).
Sustainable Production from CO2
- An engineered cyanobacterium has been used for the photosynthetic conversion of CO2 to citric acid, representing a sustainable production method. This innovation is crucial for reducing the carbon footprint of citric acid production (Zhang, Bryan, & Selão, 2022).
Safety And Hazards
properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-CQDYUVAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)C(C[13C](=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438005 | |
Record name | Citric acid-1,5-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Citric acid-1,5-13C2 | |
CAS RN |
224054-26-6, 302912-06-7 | |
Record name | 2-Hydroxy-1,2,3-propanetricarboxylic-1,3-13C2 acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224054-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citric acid-1,5-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 302912-06-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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